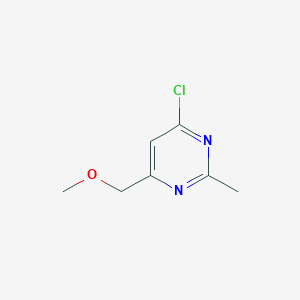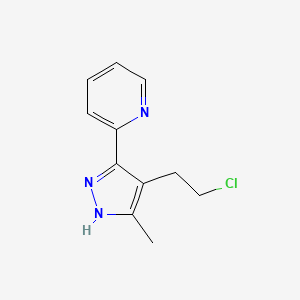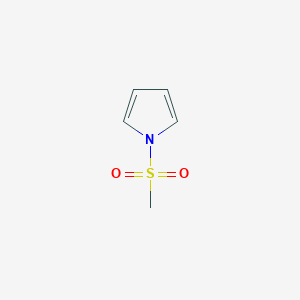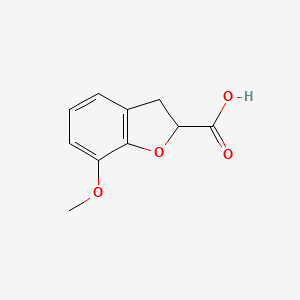![molecular formula C15H25N3 B1367455 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine CAS No. 90931-05-8](/img/structure/B1367455.png)
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine” is a chemical compound with the CAS Number: 90931-05-8 . It has a molecular weight of 247.38 and its IUPAC name is 4-[4-(3-methylphenyl)-1-piperazinyl]-1-butanamine . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25N3/c1-14-5-4-6-15(13-14)18-11-9-17(10-12-18)8-3-2-7-16/h4-6,13H,2-3,7-12,16H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 247.38 .Applications De Recherche Scientifique
1. Potential Antipsychotic Applications
- Research Context : The compound's potential as an antipsychotic agent has been explored, particularly focusing on its affinity for dopamine and serotonin receptors. A study synthesized a series of compounds, including aminomethylbenzo[b]furanones, with varying amine fragments like 4-(2-pyrimidinyl)piperazine, showing promise as neuroleptics (Raviña et al., 2000).
2. Antimicrobial Activities
- Research Context : Derivatives of the compound have shown antimicrobial properties. A study presented the synthesis of new 1,2,4-Triazole derivatives, including a variant with a methyl piperazine component, demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).
3. Anticancer Potential
- Research Context : The compound has shown potential in anticancer research. A study synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety, which were evaluated for their antitumor activity against breast cancer cells, with some compounds demonstrating promising results (Yurttaş et al., 2014).
4. Synthesis of Pharmaceutical Compounds
- Research Context : The compound's role in the synthesis of pharmaceutical agents such as flunarizine, a drug used for treating migraines and epilepsy, has been documented. A study described the Fe-catalyzed synthesis of flunarizine using piperazine derivatives as intermediates (Shakhmaev et al., 2016).
5. Neuroprotection and Alzheimer's Disease Treatment
- Research Context : Exploring the compound's application in neuroprotection and Alzheimer's disease treatment, one study reported the synthesis and evaluation of dimethyl-carbamic acid derivatives, including a piperazine-1-carbonyl variant, which showed promising neuroprotective and AchE inhibitory effects (Lecanu et al., 2010).
6. Characterization in Analytical Chemistry
- Research Context : The compound's significance in analytical chemistry, specifically in drug testing, was highlighted in a study developing a rapid LC-MS/MS method for detecting designer drugs, including piperazine derivatives (Bell et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
4-[4-(3-methylphenyl)piperazin-1-yl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-14-5-4-6-15(13-14)18-11-9-17(10-12-18)8-3-2-7-16/h4-6,13H,2-3,7-12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQSVBCZGRFSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536720 |
Source


|
| Record name | 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine | |
CAS RN |
90931-05-8 |
Source


|
| Record name | 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

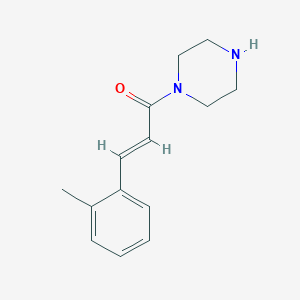
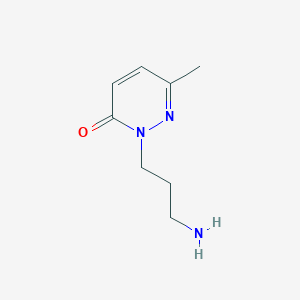
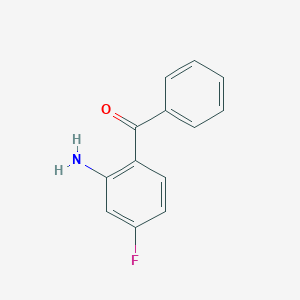
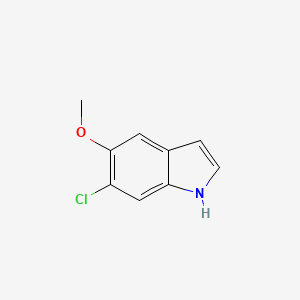

![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)
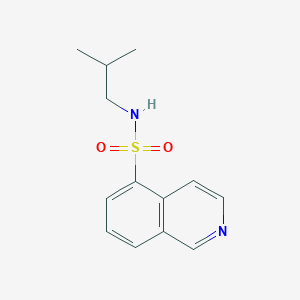
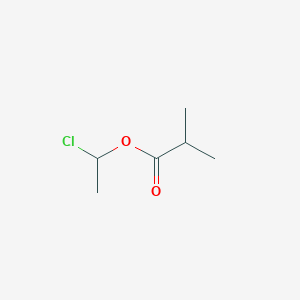
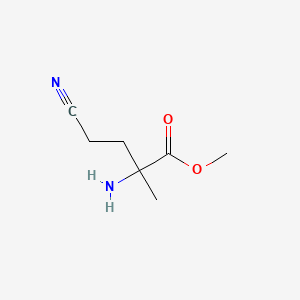
![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)
